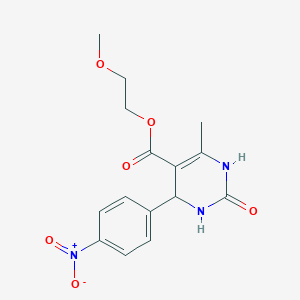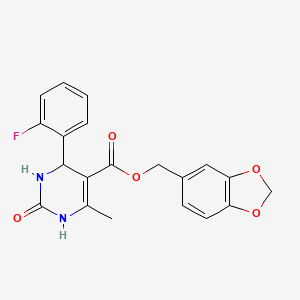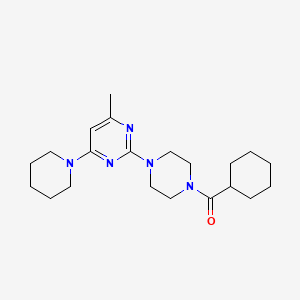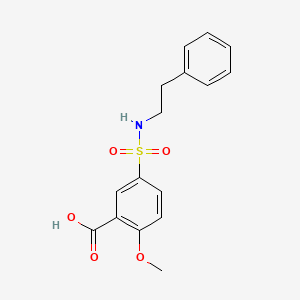![molecular formula C16H16O3 B5211474 7-(2-Methyl-allyloxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B5211474.png)
7-(2-Methyl-allyloxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Methyl-allyloxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one is a complex organic compound belonging to the class of chromanones. Chromanones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . This compound features a unique structure that includes a cyclopenta[c]chromen-4-one core with a 2-methyl-allyloxy substituent, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methyl-allyloxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one typically involves the Pechmann condensation reaction. This reaction is carried out by condensing substituted phenols with cinnamic acid in the presence of polyphosphoric acid at elevated temperatures (75-80°C) for 1-1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization using trifluoroacetic acid and trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions could enhance the yield and purity of the compound for industrial applications.
化学反应分析
Types of Reactions
7-(2-Methyl-allyloxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyloxy group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butyl alcohol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or other substituted derivatives.
科学研究应用
7-(2-Methyl-allyloxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one has several scientific research applications:
作用机制
The mechanism of action of 7-(2-Methyl-allyloxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of tumor necrosis factor-α (TNF-α), which plays a role in inflammation and cancer . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
相似化合物的比较
Similar Compounds
7-Allyloxy-4-methyl-chromen-2-one: Similar structure but with a different substituent at the 4-position.
7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one: Similar core structure with different substituents.
6-[1,2-Dimethyl-6-(2-methyl-allyloxy)-hexyl]-3-(2-methoxy-phenyl)-chromen-4-one: A more complex derivative with additional substituents.
Uniqueness
7-(2-Methyl-allyloxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one is unique due to its specific substituent pattern and the presence of a cyclopenta[c]chromen-4-one core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
7-(2-methylprop-2-enoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-10(2)9-18-11-6-7-13-12-4-3-5-14(12)16(17)19-15(13)8-11/h6-8H,1,3-5,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTYEFUGZJJXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5211393.png)
![8-[4-(4-nitrophenoxy)butoxy]quinoline](/img/structure/B5211405.png)


![3'-(3-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5211442.png)

![methyl 4-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5211460.png)



![N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5211492.png)
![ETHYL 3-{[2-(3-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5211499.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211505.png)
![N-[2-(2,4-dichloro-6-methylphenoxy)ethyl]-2-methoxyethanamine;hydrochloride](/img/structure/B5211509.png)
